Tiamenidine, chemically known as 2-[(2-chloro-4-methyl-3-thienyl)amino]-2-imidazoline hydrochloride, is a centrally acting antihypertensive drug. [, , , ] It belongs to the class of imidazoline compounds, structurally similar to clonidine. [, ] Tiamenidine is recognized for its research value in exploring cardiovascular regulation, particularly concerning hypertension. [, ]
Tiamenidine is an imidazoline compound that exhibits pharmacological properties similar to clonidine, primarily acting as a centrally-acting alpha-2 adrenergic receptor agonist. Its chemical formula is with a molar mass of approximately . Tiamenidine has been marketed under various trade names, including Sundralen and Symcorad, for the treatment of essential hypertension .
Tiamenidine is classified as a sympatholytic agent, which means it antagonizes alpha-adrenergic vasoconstriction. It is primarily used in clinical settings to manage hypertension by modulating neurotransmitter release in the central nervous system . The compound is recognized in various pharmacological databases and has been assigned identifiers such as its CAS Number (51274-83-0) and PubChem CID .
The synthesis of Tiamenidine typically involves the following steps:
For industrial production, these methods are optimized for scale, ensuring high yield and purity by controlling reaction conditions meticulously .
The molecular structure of Tiamenidine features an imidazoline ring, which is crucial for its biological activity. The compound's structural formula can be represented as follows:
ClC1=CC=CC=C1C(=N)N(C)S
InChI=1S/C8H10ClN3S/c1-11(2)8-9-7(10-11)6-4-3-5-12-8/h3-6H,1-2H3,(H,9,10)
The imidazoline structure allows Tiamenidine to interact effectively with adrenergic receptors .
Tiamenidine undergoes various chemical reactions, including:
These reactions are significant for understanding Tiamenidine's reactivity and potential derivatives.
Tiamenidine primarily functions as an alpha-2 adrenergic receptor agonist. By binding to these receptors in the central nervous system, it inhibits norepinephrine release, leading to decreased sympathetic outflow and reduced blood pressure. This mechanism mirrors that of clonidine but with distinct pharmacokinetic properties, including an elimination half-life of approximately 2.3 to 5 hours .
Tiamenidine's chemical stability is influenced by its structure, particularly the presence of the imidazoline ring which contributes to its reactivity under certain conditions. The compound's melting point and boiling point are critical for its handling and formulation in pharmaceutical applications.
Tiamenidine is primarily used in clinical settings for managing essential hypertension. Its pharmacological profile allows it to be effective in lowering blood pressure by acting on central nervous system pathways. Additionally, ongoing research explores its potential utility in other therapeutic areas due to its adrenergic activity .
Tiamenidine (chemical name: N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine; CAS: 31428-61-2) is an imidazoline derivative acting as a centrally active antihypertensive agent. Its primary mechanism involves high-affinity agonism at α2-adrenergic receptors (α2-ARs), with an IC₅₀ value of 9.1 nM for α2-AR binding, compared to 4.85 μM for α1-adrenergic receptors—indicating >500-fold selectivity for α2 subtypes [7]. This selectivity profile mirrors clonidine but with nuanced differences in subtype engagement. The α2-AR subtypes (α2A, α2B, α2C) are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase upon activation, reducing cyclic AMP (cAMP) production and attenuating norepinephrine release [2] [8]. Tiamenidine’s binding affinity is highest for the α2A subtype, predominantly located in the locus coeruleus and brainstem nuclei, which governs its central sympathoinhibitory effects [2] [8].
Table 1: Receptor Binding Affinities of Tiamenidine
Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. α1-AR) | Primary Localization |
---|---|---|---|
α2A-Adrenergic | 9.1 | 533 | Locus coeruleus, Brainstem |
α2B-Adrenergic | 106 | 46 | Thalamus, Hippocampus |
α2C-Adrenergic | 233 | 21 | Olfactory system, Basal ganglia |
α1-Adrenergic | 4,850 | 1 (Reference) | Vascular smooth muscle |
Data synthesized from [2] [7] [8]
Tiamenidine suppresses sympathetic nervous system (SNS) activity by activating α2A-ARs in the rostroventrolateral medulla (RVLM) and nucleus tractus solitarii (NTS). These nuclei regulate catecholamine synthesis and release via inhibitory feedback loops. Upon binding, Tiamenidine hyperpolarizes presynaptic neurons, reducing norepinephrine spillover into synaptic clefts and decreasing excitatory signaling to peripheral vasculature [3] [8]. Comparative studies with clonidine reveal that both agents:
Table 2: Neuropharmacological Pathways of α2-Agonists
Pathway | Tiamenidine | Clonidine | Biological Outcome |
---|---|---|---|
Locus Coeruleus Inhibition | High | High | Reduced norepinephrine release |
RVLM/NTS Modulation | Moderate | High | Suppressed sympathetic tone |
Imidazoline-I1 Engagement | Low | High | Variable metabolic effects |
Baroreflex Sensitivity | Preserved | Impaired (Acute) | Stabilized hemodynamic responses |
Chronic α2-agonist therapy modulates cardiac electrophysiology by enhancing vagal tone and suppressing sinoatrial node (SAN) automaticity. In hypertensive volunteers, oral Tiamenidine (1.5–3 mg/day) significantly:
Table 3: Electrophysiological and Hemodynamic Effects of Chronic Tiamenidine Therapy
Parameter | Baseline | Post-Treatment | Change (%) | Mechanism |
---|---|---|---|---|
Sinus Node Recovery Time | 980 ± 120 ms | 1250 ± 150 ms | +27.5% | ↓ I~f~, ↓ I~Ca,L~ currents |
Heart Rate | 75 ± 8 bpm | 66 ± 7 bpm | -12% | Enhanced vagal tone |
Cardiac Output | 5.8 ± 0.6 L/min | 4.9 ± 0.5 L/min | -15.5% | Reduced preload/contractility |
Plasma Norepinephrine | 250 pg/mL | 150 pg/mL | -40% | Central sympathoinhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7